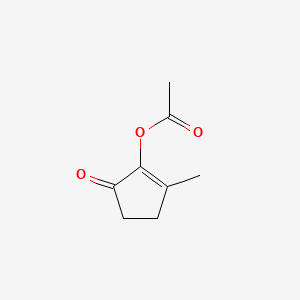
Niobium gallide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium gallide is an intermetallic compound composed of niobium and gallium. This compound is known for its unique properties, including high melting points, excellent thermal stability, and significant hardness. These characteristics make this compound a valuable material in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium gallide can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and arc melting. In solid-state reactions, niobium and gallium powders are mixed in stoichiometric ratios and heated at high temperatures (typically above 1000°C) in an inert atmosphere to prevent oxidation. Chemical vapor deposition involves the reaction of niobium and gallium halides in a high-temperature furnace, resulting in the deposition of this compound on a substrate. Arc melting involves melting niobium and gallium together in an electric arc furnace, followed by rapid cooling to form the intermetallic compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or arc melting processes. These methods are preferred due to their scalability and efficiency in producing high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Niobium gallide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form niobium oxide and gallium oxide.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents to convert this compound back to its elemental forms.
Substitution: Substitution reactions can occur with halogens, where this compound reacts with halogen gases to form niobium halides and gallium halides.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and gallium oxide (Ga2O3).
Reduction: Elemental niobium and gallium.
Substitution: Niobium halides (e.g., NbCl5) and gallium halides (e.g., GaCl3).
Aplicaciones Científicas De Investigación
Niobium gallide has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials for implants.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of high-temperature resistant materials, superconductors, and advanced electronic components.
Mecanismo De Acción
The mechanism by which niobium gallide exerts its effects is primarily through its interaction with other materials at the molecular level. In catalytic applications, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, its biocompatibility and antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit their growth.
Comparación Con Compuestos Similares
Niobium gallide can be compared with other intermetallic compounds such as niobium carbide, niobium nitride, and niobium silicide. These compounds share similar properties, such as high melting points and hardness, but differ in their specific applications and chemical behaviors. For example:
Niobium carbide (NbC): Known for its extreme hardness and used in cutting tools and wear-resistant coatings.
Niobium nitride (NbN): Exhibits superconducting properties and is used in superconducting magnets and electronic devices.
Niobium silicide (NbSi2): Used in high-temperature structural materials due to its excellent thermal stability.
This compound stands out due to its unique combination of properties, making it suitable for a diverse range of applications in both scientific research and industry.
Propiedades
Fórmula molecular |
GaNb3 |
|---|---|
Peso molecular |
348.442 g/mol |
InChI |
InChI=1S/Ga.3Nb |
Clave InChI |
XSPKTALZBVOYNI-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Nb].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



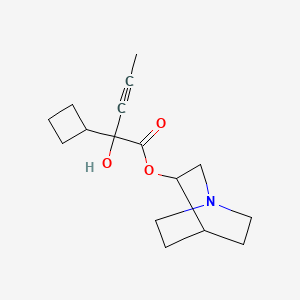
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
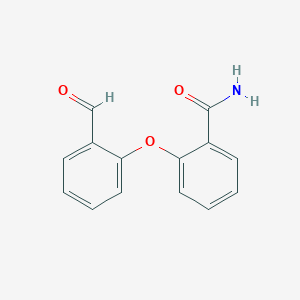

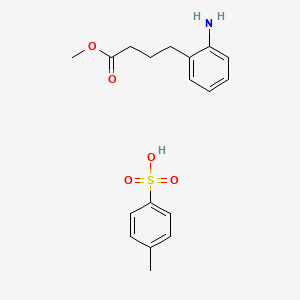
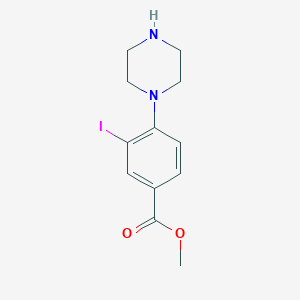
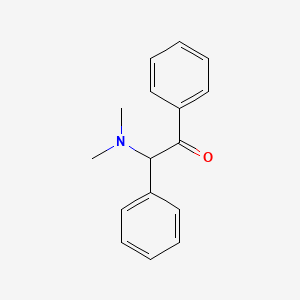
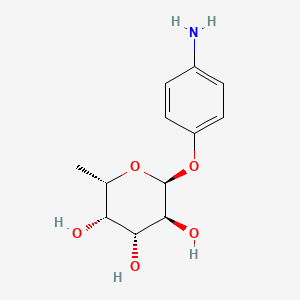
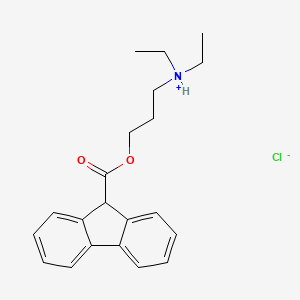
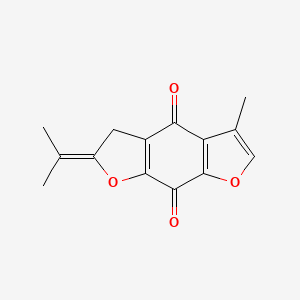
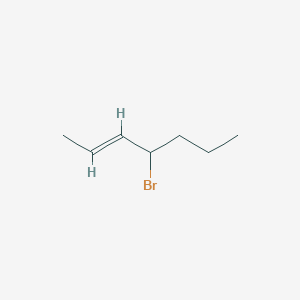
![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
